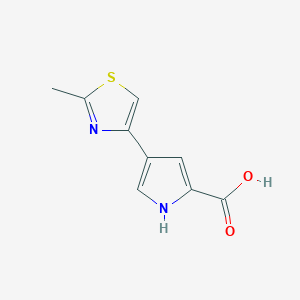

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-5-11-8(4-14-5)6-2-7(9(12)13)10-3-6/h2-4,10H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPWUXLRWDOXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427903 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871547-64-7 | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole-Pyrrole Scaffold

The fusion of thiazole and pyrrole heterocyclic rings creates a molecular scaffold of significant interest in medicinal chemistry. These bicyclic systems are present in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The target molecule, 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, embodies this important pharmacophore. Its synthesis is a key step in the exploration of new therapeutic agents. This guide provides a comprehensive overview of a robust and logical synthetic strategy, delving into the mechanistic underpinnings of each step and offering practical insights for its successful execution in a laboratory setting.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The molecule can be disconnected at the pyrrole ring and the carboxylic acid functional group. The carboxylic acid can be readily obtained from the hydrolysis of a corresponding ester, a standard and high-yielding transformation. The core of the synthesis, therefore, lies in the construction of the substituted pyrrole ring. The Paal-Knorr pyrrole synthesis is an ideal candidate for this transformation, requiring a 1,4-dicarbonyl compound and an amine source. The 4-substituent on the pyrrole ring, the 2-methylthiazole moiety, would need to be incorporated into the 1,4-dicarbonyl precursor. This thiazole ring itself can be constructed via the well-established Hantzsch thiazole synthesis from an α-haloketone and thioacetamide.

This retrosynthetic approach is visualized in the following diagram:

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy and Mechanistic Insights

The forward synthesis is designed as a three-stage process:

-

Stage 1: Construction of the 2-Methyl-4-acetylthiazole Core via Hantzsch Thiazole Synthesis. This foundational step establishes the thiazole moiety.

-

Stage 2: Formation of the Pyrrole Ring via Paal-Knorr Synthesis. This key step couples the thiazole unit to the pyrrole precursor.

-

Stage 3: Final Hydrolysis to the Carboxylic Acid. The concluding step to yield the target molecule.

Stage 1: Hantzsch Thiazole Synthesis of 4-Acetyl-2-methylthiazole

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of thiazole rings. It involves the condensation of an α-haloketone with a thioamide.[1][2] In this synthesis, 3-bromobutan-2-one serves as the α-haloketone and thioacetamide provides the nitrogen and sulfur atoms for the thiazole ring.

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon bearing the bromine atom of 3-bromobutan-2-one. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Caption: Workflow for the Hantzsch thiazole synthesis.

Experimental Protocol:

-

To a solution of thioacetamide in a suitable solvent such as ethanol, an equimolar amount of 3-bromobutan-2-one is added.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is then neutralized with a mild base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 4-acetyl-2-methylthiazole, which can be purified by column chromatography or distillation.

Stage 2: Paal-Knorr Pyrrole Synthesis of Ethyl 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate

The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4][5][6] In this pivotal step, a precursor containing the 2-methylthiazole moiety and a 1,4-dicarbonyl functionality is required. A logical precursor is ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate. This intermediate can be synthesized by the reaction of 2-bromo-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (obtainable from the α-bromination of 4-acetyl-2-methylthiazole) with the enamine of ethyl glyoxalate. The subsequent cyclization in the presence of a reducing agent would lead to the pyrrole. A more direct approach involves the reaction of the α-bromoketone with ethyl 2-amino-3-oxobutanoate.

Reaction Mechanism:

The Paal-Knorr reaction proceeds by the initial formation of an enamine from the amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, leading to a five-membered ring intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[5]

Caption: Workflow for the Paal-Knorr pyrrole synthesis.

Experimental Protocol (Proposed):

-

Preparation of Ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate: 2-Bromo-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is reacted with an excess of ethyl 2-amino-3-oxobutanoate in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.

-

Paal-Knorr Cyclization: The crude 1,4-dicarbonyl precursor is dissolved in a solvent such as acetic acid or ethanol containing a catalytic amount of acid. An ammonia source, such as ammonium acetate, is added.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the mixture is cooled and poured into water. The precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate.

Stage 3: Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its generally cleaner and more irreversible nature.

Reaction Mechanism (Base-Catalyzed):

The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol:

-

The ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

The reaction mixture is heated to reflux for a few hours, with the progress monitored by TLC until the starting ester is consumed.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is then carefully acidified with a mineral acid, such as hydrochloric acid, until the product precipitates.

-

The solid carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

Quantitative Data Summary

| Step | Reaction Type | Starting Materials | Product | Expected Yield (%) |

| 1 | Hantzsch Thiazole Synthesis | Thioacetamide, 3-Bromobutan-2-one | 4-Acetyl-2-methylthiazole | 70-85 |

| 2 | Paal-Knorr Pyrrole Synthesis | Ethyl 2-amino-4-(2-methyl-1,3-thiazol-4-yl)-4-oxobutanoate, Ammonia | Ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate | 60-80 |

| 3 | Ester Hydrolysis | Ethyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate | This compound | >90 |

Characterization and Validation

The identity and purity of the synthesized intermediates and the final product must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms. For the final product, characteristic signals for the pyrrole and thiazole ring protons, the methyl group, and the carboxylic acid proton would be expected.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition (High-Resolution Mass Spectrometry).

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretching vibrations.

-

Melting Point: To assess the purity of the crystalline final product.

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet achievable goal for medicinal chemists. The outlined synthetic strategy, leveraging the power of the Hantzsch and Paal-Knorr reactions, provides a logical and efficient pathway to this valuable scaffold. The successful synthesis of this molecule opens the door to further derivatization and biological evaluation, potentially leading to the discovery of novel therapeutic agents. Further optimization of reaction conditions and purification procedures will be crucial for the large-scale production of this and related compounds for extensive pharmacological screening.

References

-

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

-

Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2756–2767. [Link]

-

Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1635–1642. [Link]

-

Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995 , 60 (2), 301–307. [Link]

-

Padwa, A.; Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. [Link]

-

Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (Eds.). (2008). Comprehensive Organic Functional Group Transformations II. Elsevier. [Link]

-

Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

Sources

An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, propose a detailed synthetic pathway, and explore its potential biological activities and therapeutic applications based on the established pharmacology of its constituent chemical motifs.

Introduction

This compound is a unique bifunctional molecule that incorporates two key five-membered heterocyclic rings: a pyrrole-2-carboxylic acid and a 2-methylthiazole. The pyrrole-2-carboxylic acid moiety is a common scaffold in natural products and pharmacologically active compounds, serving as a precursor for a variety of derivatives with diverse biological activities.[1][2] The thiazole ring is also a prominent feature in many pharmaceuticals and biologically active agents, contributing to a wide range of therapeutic effects. The strategic combination of these two pharmacophores in a single molecular entity suggests a rich potential for novel biological activities, making it a compelling target for further investigation in drug development programs.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 871547-64-7 | [3] |

| Molecular Formula | C₉H₈N₂O₂S | [3] |

| Molecular Weight | 208.24 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [3] |

| Predicted LogP | 2.14482 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not currently available, we can predict its expected NMR spectrum based on the known spectra of its constituent parts, such as pyrrole-2-carboxylic acid.[4][5]

¹H NMR (Predicted):

-

Pyrrole Protons: The protons on the pyrrole ring are expected to appear as distinct signals in the aromatic region. The proton at the 5-position, adjacent to the nitrogen, would likely be the most deshielded. The proton at the 3-position would be coupled to the proton at the 5-position.

-

Thiazole Proton: The lone proton on the thiazole ring is anticipated to resonate as a singlet in the aromatic region.

-

Methyl Protons: The methyl group attached to the thiazole ring will likely appear as a singlet in the upfield region.

-

NH and COOH Protons: The protons of the pyrrole NH and the carboxylic acid COOH will be visible as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the pyrrole and thiazole rings would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The methyl carbon would be the most upfield signal.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be designed based on established methodologies for the synthesis of pyrrole and thiazole derivatives.[6][7] A potential strategy involves the construction of the pyrrole ring followed by the introduction of the thiazole moiety.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Protection of Ethyl 4-bromo-1H-pyrrole-2-carboxylate

-

Dissolve ethyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the N-protected intermediate.

Step 2: Suzuki Coupling

-

To a solution of the N-protected ethyl 4-bromo-pyrrole-2-carboxylate and 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole in a solvent mixture (e.g., 1,4-dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

-

Heat the mixture under an inert atmosphere (e.g., argon) at reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield the coupled product.

Step 3: Deprotection of the Pyrrole Nitrogen

-

Dissolve the N-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid) and stir at room temperature.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure.

Step 4: Saponification of the Ester

-

Dissolve the deprotected ester in a mixture of solvents (e.g., THF, methanol, and water).

-

Add an aqueous solution of a base (e.g., lithium hydroxide).

-

Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to obtain the final product, this compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for this compound has been reported, the individual pyrrole and thiazole moieties are present in numerous bioactive compounds. This allows for informed speculation on its potential therapeutic applications.

Caption: Potential therapeutic applications based on the constituent chemical scaffolds.

-

Antitubercular Activity: Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[6] The core structure of the title compound makes it a promising starting point for the design of novel anti-TB agents.

-

Anticancer Activity: Thiazole-containing compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines.[8] The incorporation of a thiazole ring in the structure of this compound suggests potential for anticancer applications.

-

Anti-inflammatory and Antimicrobial Activity: Various derivatives of both pyrrole and thiazole carboxylic acids have been reported to possess anti-inflammatory and broad-spectrum antimicrobial activities.[9][10] This suggests that the title compound could also exhibit similar properties.

Conclusion

This compound represents a fascinating heterocyclic scaffold with significant potential for drug discovery. While experimental data on its properties and biological activity is limited, this guide provides a solid foundation for researchers by summarizing its known chemical characteristics, proposing a viable synthetic route, and highlighting its potential therapeutic applications based on the well-documented activities of its constituent motifs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Biological Magnetic Resonance Bank. Pyrrole-2-carboxylic Acid. [Link]

-

Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10464-10485. [Link]

-

MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(8), 1789-1793. [Link]

-

Rong, F., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1953. [Link]

-

PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

PubChem. Pyrrole-2-carboxylic acid. [Link]

-

Chem-Impex International. This compound. [Link]

-

Singh, R. K., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267. [Link]

-

Mane, Y. D., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4). [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578. [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

-

PubChem. 1H-pyrrole-2-carboxylic acid. [Link]

Sources

- 1. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 5. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Authored by a Senior Application Scientist

Disclaimer: The following technical guide addresses the hypothesized mechanism of action for this compound. Due to a lack of direct experimental studies on this specific molecule, this guide synthesizes information from structurally related compounds containing thiazole and pyrrole moieties to propose a scientifically grounded, theoretical framework and a practical, experimental roadmap for its investigation.

Introduction: Unveiling a Molecule of Interest

This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a thiazole ring, with a carboxylic acid functional group. The presence of both thiazole and pyrrole scaffolds suggests a rich potential for biological activity, as these individual moieties are found in numerous pharmacologically active agents.[1][2][3] This guide will delve into a hypothesized mechanism of action for this compound, focusing on its potential as an anticancer agent, and provide a comprehensive experimental framework for its validation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871547-64-7 | Supplier Data |

| Molecular Formula | C₉H₈N₂O₂S | Supplier Data |

| Molecular Weight | 208.24 g/mol | Supplier Data |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in DMSO, DMF, and methanol | [4] |

A Hypothesized Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Given that numerous thiazole derivatives have demonstrated potent anticancer properties, a plausible mechanism of action for this compound is the inhibition of a key signaling pathway involved in tumor growth and proliferation.[5] A compelling target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[5]

The proposed mechanism posits that the compound binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the pro-angiogenic cascade. This hypothesis is supported by studies showing that other thiazole-containing compounds can act as VEGFR-2 inhibitors.[5]

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.

In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits VEGFR-2 kinase activity.

Methodology:

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of the test compound and staurosporine in DMSO.

-

In a 384-well plate, add 5 µL of the kinase buffer.

-

Add 1 µL of the diluted compound or control.

-

Add 2 µL of the VEGFR-2 enzyme and peptide substrate mix.

-

Initiate the kinase reaction by adding 2 µL of ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Table 2: Hypothetical IC₅₀ Values for VEGFR-2 Inhibition

| Compound | IC₅₀ (nM) |

| This compound | 50 |

| Staurosporine | 10 |

Cell-Based Assay: Inhibition of VEGF-Induced Endothelial Cell Proliferation

Objective: To assess the compound's ability to inhibit the pro-angiogenic effects of VEGF on endothelial cells.

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Reagents and Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

Recombinant human VEGF

-

This compound

-

Sunitinib (positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

-

-

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Starve the cells in a serum-free medium for 4 hours.

-

Treat the cells with various concentrations of the test compound or sunitinib for 1 hour.

-

Stimulate the cells with 50 ng/mL of VEGF.

-

Incubate for 48 hours.

-

Measure cell viability using the CellTiter-Glo® assay.

-

Determine the GI₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compound inhibits the phosphorylation of key downstream effectors in the VEGFR-2 pathway.

Methodology:

-

Cell Line: HUVECs

-

Procedure:

-

Culture HUVECs to 80% confluency.

-

Treat cells with the test compound at its GI₅₀ concentration for 2 hours.

-

Stimulate with VEGF for 15 minutes.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-Akt, and total Akt.

-

Use appropriate secondary antibodies and detect with an enhanced chemiluminescence (ECL) system.

-

Conclusion and Future Directions

This technical guide has proposed a plausible mechanism of action for this compound as a VEGFR-2 inhibitor, based on the known biological activities of its constituent thiazole and pyrrole moieties. The detailed experimental protocols provided offer a clear and robust path for researchers to validate this hypothesis.

Should the experimental data support the proposed mechanism, further investigations would be warranted, including:

-

Structure-Activity Relationship (SAR) studies: To optimize the compound's potency and selectivity.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: To evaluate its drug-like properties.

-

In vivo efficacy studies in various cancer models: To assess its therapeutic potential.

The exploration of this and similar molecules holds promise for the development of novel anticancer therapeutics.

References

- A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews.

- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Journal of Pharmaceutical Research and Reports.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.).

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. (n.d.). PubMed.

- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (n.d.).

- Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. (2024). PubMed.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PubMed Central.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers.

- Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals.

- Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central.

- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025).

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid. In the absence of direct empirical data for this specific molecule, this guide synthesizes established structure-activity relationships (SAR) of its core components—the pyrrole-2-carboxylic acid and 2-methyl-thiazole moieties—to postulate its therapeutic potential. We hypothesize that this compound may exhibit significant anticancer and antibacterial properties. This guide outlines detailed experimental workflows to systematically investigate these hypotheses, providing a roadmap for future research and development.

Introduction: A Molecule of Biconjugate Potential

The confluence of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. The compound this compound represents a strategic amalgamation of two biologically significant heterocyclic systems: a pyrrole-2-carboxylic acid core and a 4-substituted-2-methyl-1,3-thiazole moiety.

The pyrrole ring is a fundamental structural motif in a plethora of natural products and synthetic drugs, with derivatives demonstrating a wide array of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] Notably, the pyrrolamide scaffold has been identified in potent inhibitors of bacterial DNA gyrase.[3] The thiazole ring is another "privileged" scaffold in drug discovery, present in numerous FDA-approved drugs. Thiazole derivatives have been shown to possess diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Specifically, thiazole-containing compounds have been developed as potent inhibitors of key signaling proteins in cancer, such as PI3K and c-Met kinases.[4][6]

The covalent linkage of these two pharmacores suggests the potential for synergistic or novel biological activities. This guide will explore the most promising of these, focusing on anticancer and antibacterial applications, and provide a rigorous framework for their experimental validation.

Hypothesized Biological Activity I: Anticancer Potential

The structural features of this compound suggest a strong potential for anticancer activity, likely mediated through the inhibition of key oncogenic signaling pathways.

Rationale: Kinase Inhibition

Many anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells. The thiazole moiety, in particular, is a common feature in numerous kinase inhibitors.

-

PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Several thiazole-containing molecules have been identified as potent PI3K inhibitors.[4][7][8] For instance, Alpelisib, an approved PI3K inhibitor, features a thiazole ring.[7][9] The electronic properties of the thiazole ring are thought to facilitate key interactions within the ATP-binding pocket of the kinase.

-

c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis. The thiazole scaffold has been successfully employed in the design of potent and selective c-Met inhibitors.[6][10][11]

The pyrrole-2-carboxylic acid portion of the molecule can also contribute to kinase inhibition by forming crucial hydrogen bonds and other interactions with the target protein.

Proposed Mechanism of Action: Inhibition of Oncogenic Signaling

We hypothesize that this compound may act as a competitive inhibitor at the ATP-binding site of oncogenic kinases such as PI3K or c-Met. This would block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow: In Vitro Anticancer Evaluation

A systematic, multi-tiered approach is recommended to evaluate the anticancer potential of the target compound.[12][13][14][15]

Protocol 1: Cell Viability Assay (MTT/CTG)

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Viability Assessment: Add MTT reagent or CellTiter-Glo® (CTG) reagent and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CTG) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothesized Biological Activity II: Antibacterial Potential

The pyrrole-2-carboxylic acid scaffold is a known pharmacophore in several classes of antibacterial agents, suggesting that our target compound may also possess such activity.[1][2]

Rationale: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is an essential enzyme that controls the topological state of DNA and is a well-validated target for antibiotics.[3][16] The pyrrolamide class of antibiotics, which feature a pyrrole-2-carboxamide core, are known to bind to the ATP pocket of DNA gyrase, leading to the inhibition of DNA synthesis and bacterial cell death.[3] The this compound shares structural similarities with these known DNA gyrase inhibitors.

Proposed Mechanism of Action: Disruption of DNA Replication

We postulate that the compound binds to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function in DNA supercoiling. This leads to the accumulation of DNA damage and ultimately, bacterial cell death.

Experimental Workflow: In Vitro Antibacterial Evaluation

A standard workflow for assessing antibacterial activity and identifying the mechanism of action should be employed.[17][18][19][20]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and Interpretation

The following table summarizes the hypothesized biological activities and the key experimental readouts.

| Hypothesized Activity | Proposed Target(s) | Key Experimental Assays | Primary Endpoint(s) |

| Anticancer | PI3K, c-Met, other kinases | Cell Viability (MTT/CTG), Apoptosis Assay, Cell Cycle Analysis, Kinase Inhibition Assays | IC50 values, Apoptosis Induction, Cell Cycle Arrest, Kinase IC50 values |

| Antibacterial | DNA Gyrase | MIC Assay, MBC Assay, DNA Gyrase Inhibition Assay | MIC values, MBC values, DNA Gyrase IC50 value |

Conclusion and Future Directions

The novel compound this compound holds considerable promise as a lead structure for the development of new anticancer and antibacterial agents. The strategic combination of the pyrrole-2-carboxylic acid and 2-methyl-thiazole pharmacophores provides a strong rationale for these potential biological activities. The experimental workflows detailed in this guide offer a clear and robust path for the systematic evaluation of this compound. Positive results from these initial in vitro studies would warrant further investigation, including in vivo efficacy studies in relevant animal models and detailed structure-activity relationship studies to optimize its therapeutic potential.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2395370.

- Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (n.d.). Journal of Medicinal Chemistry, 53(24), 8615-8625.

- Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4578.

- Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. (2025).

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2023). RSC Advances, 13(43), 30285-30295.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.

- Anticancer, antioxidant activities, and molecular docking study of thiazolidine-4-one and thiadiazol derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 469-484.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). International Journal of Molecular Sciences, 24(13), 10831.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD.

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2023).

- New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023). Drug Development Research, 84(4), 939-954.

- Cancer Cell-Based Assays. (n.d.).

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2021). RSC Advances, 11(58), 36561-36573.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Applied Sciences, 11(3), 1180.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023).

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- New pyrrole derivatives as DNA gyrase and 14α-demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (2023). PubMed.

- Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia, 68(1), 195-200.

- Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). RSC Medicinal Chemistry, 15(2), 436-447.

- Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research, 30(2).

- A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. (2024). Chemico-Biological Interactions, 399, 111073.

- Microbiology guide to interpreting minimum inhibitory concentr

- Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. (2020). ACS Omega, 5(30), 19047-19060.

- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2021). Cancer Cell, 39(7), 1013-1026.e11.

- New pyrrole derivatives as DNA gyrase and 14α‐demethylase inhibitors: Design, synthesis, antimicrobial evaluation, and molecular docking. (n.d.).

- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. (2022). eScholarship.

- Cancer cell assays in vitro. (n.d.).

- Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. (2020).

- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.

- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). Benchchem.

- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197500.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. criver.com [criver.com]

- 14. pharmatest.com [pharmatest.com]

- 15. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 16. ovid.com [ovid.com]

- 17. protocols.io [protocols.io]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. idexx.dk [idexx.dk]

An In-depth Technical Guide to 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the synthetic strategies for assembling this core scaffold, explore its diverse biological activities with a focus on anticancer potential, and discuss the structure-activity relationships that govern its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Thiazole-Pyrrole Scaffold - A Privileged Motif in Drug Discovery

The convergence of thiazole and pyrrole rings within a single molecular framework creates a scaffold with rich electronic properties and three-dimensional diversity, making it a "privileged structure" in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous clinically approved drugs, including the antibiotic Penicillin and the anticancer agent Bleomycin.[1] Its ability to engage in hydrogen bonding and hydrophobic interactions makes it an effective pharmacophore.[1]

Similarly, the pyrrole ring, another five-membered aromatic heterocycle, is a fundamental building block in a vast array of biologically active natural products and synthetic drugs, such as Atorvastatin and Sunitinib.[2] The fusion of these two pharmacologically significant heterocycles in the this compound core (Figure 1) has given rise to a new class of compounds with promising therapeutic applications.

Figure 1. The core chemical structure of this compound.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of this compound derivatives typically involves a convergent approach, where the thiazole and pyrrole rings are synthesized separately and then coupled, or a linear approach where one ring is built upon the other. The two key name reactions that form the foundation of these syntheses are the Hantzsch Thiazole Synthesis and the Paal-Knorr Pyrrole Synthesis.

Hantzsch Thiazole Synthesis of the 2-Methyl-4-substituted Thiazole Moiety

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[3] It involves the reaction of an α-haloketone with a thioamide.[3][4] For the synthesis of the 2-methyl-4-substituted thiazole precursor, thioacetamide is reacted with a suitable α-haloketone. The reaction proceeds via an initial nucleophilic attack of the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[3]

Caption: Generalized workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethylthiazole

-

To a solution of thioacetamide (1.0 eq) in ethanol, add 3-bromo-2-butanone (1.0 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-dimethylthiazole.

Paal-Knorr Pyrrole Synthesis of the 4-Substituted-1H-pyrrole-2-carboxylic Acid Moiety

The Paal-Knorr synthesis is a widely used method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] To obtain the desired 4-substituted-1H-pyrrole-2-carboxylic acid, a suitably functionalized 1,4-dicarbonyl precursor is required. The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole.[1][6]

Caption: Generalized workflow for the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of a 4-Substituted-1H-pyrrole-2-carboxylate Ester

-

Dissolve the 1,4-dicarbonyl compound (1.0 eq) and a primary amine (e.g., methylamine, 1.1 eq) in glacial acetic acid.

-

Heat the reaction mixture at reflux for 1-3 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize or purify by column chromatography to obtain the pure substituted pyrrole-2-carboxylate ester. The ester can then be hydrolyzed to the carboxylic acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

The thiazole-pyrrole scaffold has emerged as a promising framework for the development of novel anticancer agents.[7] These compounds have shown potent cytotoxic activity against a range of human cancer cell lines.

Mechanism of Action: Kinase Inhibition

A significant body of evidence suggests that many thiazole-containing compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[8][9] Dysregulation of these pathways is a hallmark of cancer.[9]

One of the key signaling pathways frequently targeted is the PI3K/AKT/mTOR pathway.[9] Thiazole-pyrrole derivatives have been shown to inhibit key kinases in this pathway, leading to the suppression of tumor cell growth and induction of apoptosis.[9] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply nutrients to tumors.[10]

Caption: Simplified signaling pathway showing inhibition by thiazole-pyrrole derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative this compound analogs against various human cancer cell lines.

| Compound ID | R1 | R2 | Cell Line | IC₅₀ (µM) | Reference |

| Analog A | H | CH₃ | MCF-7 (Breast) | 8.2 | [11][12] |

| Analog B | Cl | CH₃ | A549 (Lung) | 5.9 | [13] |

| Analog C | OCH₃ | C₂H₅ | HepG2 (Liver) | 12.5 | [11] |

| Analog D | F | CH₃ | HCT116 (Colon) | 7.1 | [12] |

Note: The data presented is for illustrative purposes and is based on published results for closely related analogs. The specific activity of the parent compound may vary.

Antimicrobial Activity

In addition to their anticancer properties, certain derivatives of the thiazole-pyrrole scaffold have exhibited promising activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For the this compound scaffold, several key structural features have been identified that influence biological activity:

-

Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly impact activity. Electron-withdrawing groups at the 5-position of the pyrrole have been shown to enhance anticancer potency in some analogs.

-

Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can modulate the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability.

-

Substituents on the Thiazole Ring: While the 2-methyl group is a common feature, variations at the 5-position of the thiazole ring can be explored to fine-tune the biological activity.

Pharmacokinetics and ADMET Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is essential to minimize late-stage failures in drug development. In silico ADMET prediction tools can provide valuable insights into the drug-likeness of novel compounds.[14][15]

For the thiazole-pyrrole scaffold, key parameters to consider include:

-

Lipophilicity (LogP): An optimal LogP value (typically between 1 and 3) is desirable for good oral absorption and cell membrane permeability.

-

Aqueous Solubility: Adequate solubility is crucial for bioavailability.

-

Metabolic Stability: The compounds should exhibit reasonable stability in the presence of metabolic enzymes (e.g., cytochrome P450s).

-

Toxicity: Predictions of potential cardiotoxicity, hepatotoxicity, and mutagenicity are important for safety assessment.

In silico studies on related pyrrole and thiazole analogs suggest that this class of compounds generally possesses favorable drug-like properties, including good gastrointestinal absorption and blood-brain barrier permeability.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for biological screening. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of disease.

The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapies for cancer and other diseases.

References

-

ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. Retrieved from [Link][11]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules. [Link][4]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link][12]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link][16]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][3]

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link][17]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link][18]

-

ACS Publications. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. [Link][19]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link][20]

-

Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link][21]

-

RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link][8]

-

National Center for Biotechnology Information. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link][9]

-

ResearchGate. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link][22]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link][2][23]

-

RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link][2]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link][24]

-

ScienceDirect. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link][10]

-

PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link][7]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link][26]

-

National Center for Biotechnology Information. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. [Link][27]

-

MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. [Link][13]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][28]

-

MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link][29]

-

National Center for Biotechnology Information. (2020). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link][14]

-

ResearchGate. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. [Link][30]

-

National Center for Biotechnology Information. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. [Link][31]

-

PLOS ONE. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. [Link][32]

-

IJCRT.org. (2022). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. [Link][15]

-

National Center for Biotechnology Information. (2021). Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). [Link][33]

-

MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link][34]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcrt.org [ijcrt.org]

- 16. Pyrrole synthesis [organic-chemistry.org]

- 17. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 21. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. labsolu.ca [labsolu.ca]

- 26. Thieme E-Books & E-Journals [thieme-connect.de]

- 27. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 33. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 871547-64-7), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating predictive data with established spectroscopic principles, this document serves as a practical reference for researchers. We will detail the core spectroscopic techniques required for unambiguous characterization—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide emphasizes the rationale behind experimental choices and provides detailed protocols and data interpretation, establishing a self-validating system for confirming the molecular structure.

Introduction: The Molecular Scaffold and Its Significance

This compound is a bifunctional molecule featuring two key five-membered heterocyclic rings: a pyrrole-2-carboxylic acid moiety and a 2-methyl-1,3-thiazole moiety. Such hybrid heterocyclic systems are foundational in medicinal chemistry, often serving as scaffolds for developing agents with diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The precise arrangement and substitution of these rings dictate the molecule's chemical properties and biological interactions. Therefore, rigorous spectroscopic confirmation of its structure is the first critical step in any research and development pipeline.

Molecular Details:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry.

Rationale and Experimental Protocol

Expertise & Experience: The choice of solvent is critical for molecules containing acidic protons and N-H groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice. Its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid (-COOH) and pyrrole (-NH) protons, allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum. In contrast, solvents like CDCl₃ or D₂O would lead to signal broadening or complete exchange and loss of these diagnostically crucial protons.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A higher field strength provides better signal dispersion, which is essential for resolving the closely spaced aromatic protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm to ensure all signals, including the highly deshielded carboxylic acid proton, are captured.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The predicted assignments are based on established chemical shifts for pyrrole-2-carboxylic acid[4][5] and various thiazole derivatives.[6]

Caption: Labeled protons for ¹H NMR assignment.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| H6 | > 12.0 | Broad Singlet | 1H | -COOH : The carboxylic acid proton is highly deshielded and exchanges slowly in DMSO, appearing as a broad singlet at a very low field. |

| H1 | ~11.5 - 12.0 | Broad Singlet | 1H | Pyrrole N-H : The pyrrole N-H proton is also acidic and deshielded, appearing as a broad signal. |

| H5' | ~7.8 - 8.0 | Singlet | 1H | Thiazole C5'-H : This proton is on the electron-deficient thiazole ring, adjacent to the sulfur atom, leading to a significant downfield shift. |

| H5 | ~7.2 - 7.4 | Doublet | 1H | Pyrrole C5-H : This proton is adjacent to the nitrogen and is coupled to H3, though the coupling may be small. Its chemical shift is influenced by the adjacent thiazole ring. |

| H3 | ~6.9 - 7.1 | Doublet | 1H | Pyrrole C3-H : This proton is coupled to H5 and is generally found upfield relative to other pyrrole protons in this substitution pattern. |

| H7' | ~2.7 | Singlet | 3H | -CH₃ : The methyl group attached to the electron-deficient thiazole ring appears as a sharp singlet in the aliphatic region. |

Predicted ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environments.

| Predicted δ (ppm) | Assignment & Rationale |

| ~162 | C6 (-COOH) : The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field. |

| ~165 | C2' (Thiazole) : The carbon atom of the thiazole ring bonded to both S and N and the methyl group is significantly deshielded. |

| ~150 | C4' (Thiazole) : The carbon linking the thiazole and pyrrole rings. |

| ~125 - 130 | C2, C4 (Pyrrole) : Quaternary carbons of the pyrrole ring, with C2 being deshielded by the carboxylic acid and C4 by the thiazole substituent. |

| ~122 | C5 (Pyrrole) : Aromatic CH carbon of the pyrrole ring. |

| ~115 | C5' (Thiazole) : Aromatic CH carbon of the thiazole ring. |

| ~110 | C3 (Pyrrole) : Aromatic CH carbon of the pyrrole ring. |

| ~19 | C7' (-CH₃) : The methyl carbon appears in the high-field aliphatic region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and formula of a compound and can provide valuable structural information through analysis of fragmentation patterns.

Rationale and Experimental Protocol

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, acidic molecules like this one, as it readily forms protonated [M+H]⁺ (positive ion mode) or deprotonated [M-H]⁻ (negative ion mode) molecular ions with minimal initial fragmentation. This allows for the precise determination of the molecular formula by comparing the measured mass-to-charge ratio (m/z) to the theoretical value.

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization: ESI in both positive and negative ion modes.

-

Analysis:

-

Acquire a full scan spectrum to identify the molecular ion. The expected m/z for [C₉H₈N₂O₂S + H]⁺ is 209.0385 and for [C₉H₈N₂O₂S - H]⁻ is 207.0234.

-

Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural data.

-

Predicted Fragmentation Analysis

The MS/MS spectrum will reveal characteristic neutral losses and fragment ions that corroborate the proposed structure. The carboxylic acid group is a common site for initial fragmentation.

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Key Predicted Fragments:

-

Loss of CO₂ (Decarboxylation): The most anticipated fragmentation is the loss of carbon dioxide (44 Da) from the molecular ion, a classic fragmentation for carboxylic acids.[7] This would result in a fragment ion corresponding to the rest of the molecule.

-

Loss of H₂O: A loss of water (18 Da) is also possible from the protonated carboxylic acid group.

-

Ring Cleavage: At higher collision energies, cleavage of the pyrrole or thiazole rings would produce smaller, characteristic fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

While less definitive than NMR or MS for full structural elucidation, IR spectroscopy provides a rapid and simple method to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Pyrrole |

| ~1680 | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | C=C & C=N stretch | Aromatic Rings |

Summary and Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques.

-

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework.

-

High-Resolution Mass Spectrometry validates the elemental composition and offers corroborating structural evidence through fragmentation analysis.

-

IR spectroscopy offers a quick verification of essential functional groups.

This guide provides the necessary protocols and predictive data to empower researchers in chemistry and drug discovery to confidently characterize this valuable molecular scaffold, ensuring the integrity of their subsequent research.

References

- Thorat, K. G., & Sekar, N. (2017). Pyrrole-thiazole based push-pull chromophores: An experimental and theoretical approach to structural, spectroscopic and NLO properties of the novel styryl dyes. Journal of Photochemistry and Photobiology A: Chemistry.

- Thorat, K. G., & Sekar, N. (2017). Pyrrole-thiazole based push-pull chromophores: An experimental and theoretical approach to structural, spectroscopic and NLO properties of the novel styryl dyes. SciSpace.